molecular formula C9H19N3O B1490906 4-(tetrahydro-2H-pyran-4-yl)piperazin-1-amine CAS No. 916519-01-2

4-(tetrahydro-2H-pyran-4-yl)piperazin-1-amine

Cat. No.: B1490906
CAS No.: 916519-01-2
M. Wt: 185.27 g/mol
InChI Key: IODSPKHCMRGSAH-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2H-pyran-4-yl)piperazin-1-amine is a chemical compound that belongs to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tetrahydro-2H-pyran-4-yl)piperazin-1-amine typically involves the reaction of tetrahydro-2H-pyran-4-ylamine with piperazine under specific conditions. The reaction can be carried out using reagents such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific reaction conditions required for optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Tetrahydro-2H-pyran-4-yl)piperazin-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-(tetrahydro-2H-pyran-4-yl)piperazin-1-amine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is utilized to study the interactions between piperazines and various biological targets. It can be used to investigate the binding affinity and selectivity of piperazine derivatives towards receptors and enzymes.

Medicine: In the medical field, this compound has potential applications in the development of new therapeutic agents. Its structural similarity to other bioactive piperazines makes it a candidate for drug discovery and development.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 4-(tetrahydro-2H-pyran-4-yl)piperazin-1-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperazine

  • Tetrahydropyran

  • Piperidine

Uniqueness: 4-(Tetrahydro-2H-pyran-4-yl)piperazin-1-amine is unique due to its combination of the tetrahydropyran ring and the piperazine moiety. This structural feature distinguishes it from other piperazines and tetrahydropyrans, providing it with distinct chemical and biological properties.

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Properties

IUPAC Name

4-(oxan-4-yl)piperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c10-12-5-3-11(4-6-12)9-1-7-13-8-2-9/h9H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODSPKHCMRGSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCN(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(tetrahydro-2H-pyran-4-yl)piperazin-1-amine
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Reactant of Route 6
4-(tetrahydro-2H-pyran-4-yl)piperazin-1-amine

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